Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20139378
InChI: InChI=1S/C11H10N2O3S/c1-16-10(15)7-4-6(2-3-9(7)14)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.28 g/mol

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate

CAS No.:

Cat. No.: VC20139378

Molecular Formula: C11H10N2O3S

Molecular Weight: 250.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate -

Specification

Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
IUPAC Name methyl 5-(2-amino-1,3-thiazol-4-yl)-2-hydroxybenzoate
Standard InChI InChI=1S/C11H10N2O3S/c1-16-10(15)7-4-6(2-3-9(7)14)8-5-17-11(12)13-8/h2-5,14H,1H3,(H2,12,13)
Standard InChI Key KGOCCNXTBVTMIH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)O

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate (CAS No.: N/A; VCID: VC20139378) possesses a molecular formula of C₁₁H₁₀N₂O₃S and a molecular weight of 250.28 g/mol. The structure integrates two critical moieties:

  • A 2-hydroxybenzoate ester group, which contributes to the compound’s polarity and hydrogen-bonding capacity.

  • A 2-aminothiazole ring, a heterocyclic scaffold known for its role in medicinal chemistry due to its electron-rich nature and ability to participate in π-π interactions.

The aminothiazole ring is substituted at the 4-position, while the hydroxy group occupies the 2-position of the benzoate backbone. This arrangement creates a planar geometry that enhances intermolecular interactions, as evidenced by its crystalline structure in solid-state analyses.

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValueSource
Density1.3–1.4 g/cm³
Boiling Point319.2 ± 27.0 °C
Melting Point95–99 °C
Flash Point146.8 ± 23.7 °C
SolubilityModerate in polar solvents

The compound’s density and boiling point align with trends observed in aromatic esters, while its melting point suggests moderate thermal stability. The hydroxy group at the 2-position enhances solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO), whereas the thiazole ring imparts limited lipophilicity.

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate typically involves a multi-step protocol:

  • Aminothiazole Formation: Cyclization of thiourea derivatives with α-haloketones under basic conditions yields the 2-aminothiazole core.

  • Esterification: Coupling the thiazole intermediate with methyl salicylate derivatives via nucleophilic acyl substitution completes the synthesis.

Optimization of reaction conditions—such as temperature (70–100 °C), solvent (e.g., dichloromethane), and catalysts (e.g., pyridine)—is critical to achieving yields exceeding 60%.

Reactivity and Functionalization

The compound’s reactivity is dominated by two sites:

  • Hydroxy Group: Participates in acetylation, sulfonation, and alkylation reactions. For example, treatment with acetic anhydride produces acetylated derivatives .

  • Aminothiazole Ring: Undergoes electrophilic substitution at the 5-position, enabling the introduction of halogens or nitro groups.

These modifications allow the generation of analogs with tailored properties for structure-activity relationship (SAR) studies.

Biological Activity and Mechanism of Action

Pharmacological Targets

Preliminary studies suggest that methyl 5-(2-aminothiazol-4-yl)-2-hydroxybenzoate interacts with enzyme active sites and membrane receptors, particularly those involved in inflammatory and oxidative pathways. The aminothiazole moiety may mimic natural substrates, inhibiting enzymes like cyclooxygenase (COX) or kinase families.

Research Advancements and Applications

Drug Discovery

The compound serves as a precursor in the development of small-molecule inhibitors targeting protein kinases and G-protein-coupled receptors (GPCRs). Its ability to penetrate cell membranes enhances its suitability for intracellular targets.

Material Science

Functionalization of the hydroxy group enables incorporation into polymers, yielding materials with enhanced thermal stability and optical properties . For instance, copolymerization with acrylates produces films with UV absorption maxima at 320 nm .

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